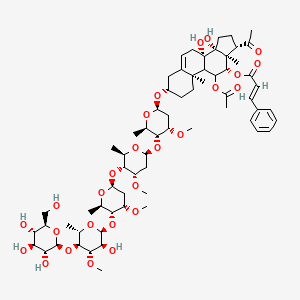

Condurango glycoside E3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Condurango glycoside E3 is a pregnanate glycoside derived from the dry bark of Marsdenia cundurango, a plant belonging to the Apocynaceae family . This compound has garnered attention due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Condurango glycoside E3 is typically isolated from the dried bark of Marsdenia cundurango. The extraction process involves several steps, including solvent extraction, purification, and crystallization . Specific synthetic routes and reaction conditions for industrial production are not widely documented, but the compound is generally obtained through natural extraction methods.

Chemical Reactions Analysis

Types of Reactions

Condurango glycoside E3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, chloroform, and water are commonly used solvents in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the glycoside.

Scientific Research Applications

Condurango glycoside E3 has several scientific research applications, including:

Chemistry: Used as a reference compound in analytical studies and for the synthesis of related glycosides.

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in cancer treatment.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Condurango glycoside E3 exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the induction of DNA damage-associated senescence and apoptosis via reactive oxygen species (ROS)-dependent p53 signaling pathway . This pathway leads to the up-regulation of p53 expression, resulting in apoptosis and pre-mature senescence associated with DNA damage .

Comparison with Similar Compounds

Condurango glycoside E3 is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other pregnanate glycosides derived from Marsdenia cundurango, such as Condurango glycoside A and Condurango glycoside B . These compounds share similar structural features but may differ in their specific biological activities and applications.

Biological Activity

Condurango glycoside E3 is a complex glycoside derived from the bark of Marsdenia cundurango, a plant traditionally used in South American medicine. This compound has garnered attention for its notable biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative studies with other similar compounds.

- Molecular Formula : C₄₁H₆₃O₁₀

- Molecular Weight : Approximately 1001.16 g/mol

- Structure : Characterized by a sugar moiety linked to a non-carbohydrate aglycone, influencing its biological activity.

This compound operates primarily through the following mechanisms:

- Induction of DNA Damage : It induces DNA damage in cancer cells, which triggers cell cycle arrest and apoptosis via reactive oxygen species (ROS)-dependent pathways. Specifically, it activates the p53 signaling pathway, leading to increased expression of pro-apoptotic proteins and caspase activation .

- Apoptosis : The compound has been shown to promote apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells such as A549 and H460. This is evidenced by increased Annexin V-positive cells and DNA fragmentation .

- Antioxidant Properties : In addition to its pro-apoptotic effects, this compound exhibits antioxidant properties that may protect against oxidative stress-related diseases.

Comparative Studies

This compound has been compared with other glycosides derived from Marsdenia cundurango. The following table summarizes key differences in biological activity among these compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Condurango glycoside A | C₄₁H₆₃O₉ | Induces apoptosis via ROS-dependent pathways |

| Condurango glycoside B | C₄₁H₆₃O₈ | Exhibits antioxidant properties |

| This compound | C₄₁H₆₃O₁₀ | Potent anticancer effects; induces DNA damage |

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits the proliferation of NSCLC cells. In one study, treatment with varying concentrations of the compound led to significant reductions in cell viability and increased apoptotic markers .

- In Vivo Studies : Animal studies have shown that administration of this compound can reduce tumor growth in models of lung cancer. Mice treated with this compound exhibited significant tumor size reduction compared to control groups .

- Clinical Implications : The potential therapeutic applications of this compound extend beyond oncology. Its antioxidant properties suggest possible uses in dietary supplements aimed at enhancing health and preventing chronic diseases associated with oxidative stress.

Properties

Molecular Formula |

C66H98O26 |

|---|---|

Molecular Weight |

1307.5 g/mol |

IUPAC Name |

[(3S,8S,10R,11S,12S,13S,14R,17S)-17-acetyl-11-acetyloxy-8,14-dihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C66H98O26/c1-31(68)40-22-25-66(76)64(40,8)60(88-45(70)19-18-37-16-14-13-15-17-37)58(85-36(6)69)59-63(7)23-21-39(26-38(63)20-24-65(59,66)75)86-46-27-41(77-9)53(32(2)81-46)89-47-28-42(78-10)54(33(3)82-47)90-48-29-43(79-11)55(34(4)83-48)91-62-52(74)57(80-12)56(35(5)84-62)92-61-51(73)50(72)49(71)44(30-67)87-61/h13-20,32-35,39-44,46-62,67,71-76H,21-30H2,1-12H3/b19-18+/t32-,33-,34-,35+,39+,40-,41+,42+,43+,44-,46+,47+,48+,49-,50+,51-,52+,53-,54-,55-,56+,57+,58+,59?,60-,61+,62+,63+,64+,65+,66-/m1/s1 |

InChI Key |

JACVSUHGIDCGLG-RCLGJGBLSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3(C4[C@@H]([C@H]([C@@]5([C@H](CC[C@@]5([C@@]4(CC=C3C2)O)O)C(=O)C)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C)C)OC)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@H]([C@@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC)O)OC)OC |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4C(C(C5(C(CCC5(C4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C)C)OC)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.